3-(2-aminopropyl)-1H-indazol-5-ol
Description
3-(2-Aminopropyl)-1H-indazol-5-ol is an indazole derivative featuring a hydroxyl group at position 5 and a 2-aminopropyl substituent at position 3. The compound’s structure combines the indazole core—a bicyclic aromatic system with two fused rings—with polar functional groups that enhance its interaction with biological targets.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(2-aminopropyl)-2H-indazol-5-ol |
InChI |
InChI=1S/C10H13N3O/c1-6(11)4-10-8-5-7(14)2-3-9(8)12-13-10/h2-3,5-6,14H,4,11H2,1H3,(H,12,13) |
InChI Key |
MUVNPHDJNYIOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=C(C=CC2=NN1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Positional Isomerism: The hydroxyl group’s position (5 vs. 6) significantly impacts biological activity. For example, 1-((S)-2-aminopropyl)-1H-indazol-6-ol acts as a 5-HT₂ receptor agonist , whereas this compound is hypothesized to target MAO due to structural similarities to other indazole-based inhibitors .
Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 3 in 3-chloro-5-hydroxy-1H-indazole) enhance stability and utility as synthetic intermediates . Bulky substituents (e.g., phenethyl-imidazolyl in compound 34) reduce solubility but may improve target specificity .
Key Observations:
- Low Yields in Indazole Derivatives : Alkylation of 1H-indazol-5-ol (3.1–22.8% yields) suggests challenges in regioselectivity or steric hindrance .
- Improved Efficiency with TsMIC : Imidazolyl-indoles achieved moderate yields (32–55%) via TsMIC-mediated cyclization, highlighting the reagent’s versatility in heterocycle formation .
- Click Chemistry Limitations : While triazolyl-indoles exhibit promising bioactivity, their synthesis yields (30–35%) are constrained by side reactions in CuI-catalyzed systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
